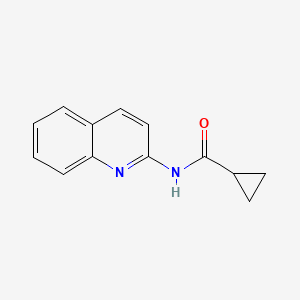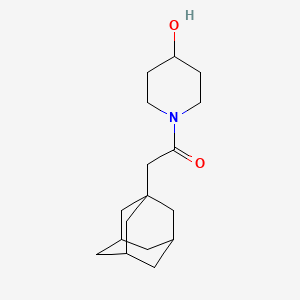![molecular formula C11H15N3O2 B7501349 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown potential as an anti-cancer agent. It was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
Mechanism of Action
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide is not fully understood. However, it is thought to work by activating the immune system, particularly the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then trigger the release of other immune cells, such as natural killer cells and macrophages, which attack the tumor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as natural killer cells and macrophages. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has also been shown to induce tumor necrosis and reduce the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has several advantages as a potential anti-cancer agent. It is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in preclinical studies, inducing tumor necrosis and reducing the growth of tumors. However, there are also limitations to its use. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has a short half-life, which may limit its effectiveness as a cancer therapy.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which may have better anti-cancer activity. Another area of research is the investigation of the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which is not fully understood. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide in humans. If it proves to be effective, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide could become an important new therapy for cancer.
Synthesis Methods
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This is followed by the reaction of 2,3-dimethoxypyridine with dimethylformamide to form N,N-dimethyl-2,3-dimethoxypyridine-5-carboxamide. Finally, the addition of oxalyl chloride and dimethylamine results in the formation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide.
Scientific Research Applications
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as an anti-cancer agent. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to induce tumor necrosis, which is the death of cancer cells within a tumor. This effect is thought to be due to the activation of the immune system, which leads to the release of cytokines and other immune cells that attack the tumor.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYUKPFNSTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)



![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)


